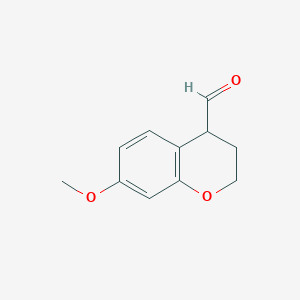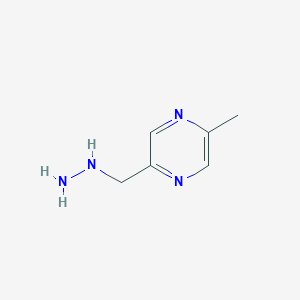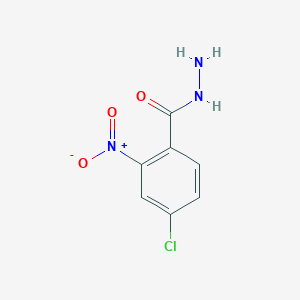
(1-Cyclobutylethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclobutylethyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a hydrazine derivative, characterized by the presence of a cyclobutyl group attached to the ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylethyl)hydrazine typically involves the reaction of cyclobutyl ethyl ketone with hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to distillation and purification steps to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Cyclobutylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Cyclobutylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1-Cyclobutylethyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazine (N2H4): A simple hydrazine derivative with similar reactivity.
Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propellants.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used in various industrial applications.
Uniqueness
(1-Cyclobutylethyl)hydrazine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel organic molecules and the study of structure-activity relationships in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-cyclobutylethylhydrazine |
InChI |
InChI=1S/C6H14N2/c1-5(8-7)6-3-2-4-6/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
KZRSHKZXTUTAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)


![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)






![1-Boc-4-[(2-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12441335.png)
